What is Ivacaftor-d18 and its chemical properties
What is Ivacaftor-d18 and its chemical properties
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Ivacaftor-d18, the deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. This document details its chemical properties, synthesis, and application in analytical methodologies, alongside the biochemical pathways of its non-deuterated counterpart.
Core Concepts: Understanding Ivacaftor and the Role of Deuteration
Ivacaftor is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the CFTR gene.[1][2] It acts as a potentiator, increasing the probability that the defective CFTR protein channel will be open, thereby enhancing chloride ion transport across the cell membrane.[1][3] This mechanism helps to restore the hydration of airway surfaces and improve mucus clearance in affected individuals.[1]
Ivacaftor-d18 is a stable, non-radioactive, isotopically labeled version of Ivacaftor where 18 hydrogen atoms have been replaced with deuterium. This substitution has minimal impact on the compound's physical and pharmacological properties.[4] Its primary utility lies in its application as an internal standard for the highly accurate quantification of Ivacaftor in biological matrices such as plasma and sputum using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The increased mass of Ivacaftor-d18 allows it to be distinguished from the non-labeled drug during analysis, ensuring precise and reliable measurements.
Chemical Properties of Ivacaftor-d18
The fundamental chemical and physical properties of Ivacaftor-d18 are summarized in the table below, providing a direct comparison with its non-deuterated form, Ivacaftor.
| Property | Ivacaftor-d18 | Ivacaftor |
| CAS Number | 1413431-05-6 | 873054-44-5 |
| Molecular Formula | C₂₄H₁₀D₁₈N₂O₃ | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 410.60 g/mol | 392.50 g/mol |
| Synonyms | VX-770-d18, [²H₁₈]-Ivacaftor | VX-770, Kalydeco |
| Appearance | Not specified, likely a solid | White to off-white powder |
| Solubility | Not specified, expected to be similar to Ivacaftor | < 0.05 µg/mL in water |
| LogP | Not specified, expected to be similar to Ivacaftor | 5.6 |
Synthesis of Ivacaftor-d18
While specific, detailed step-by-step synthesis protocols for Ivacaftor-d18 are proprietary, a general method for preparing deuterated derivatives of Ivacaftor is outlined in patent literature.[7][8] The synthesis involves the coupling of two key deuterated intermediates.
A plausible synthetic approach, based on published information for deuterated Ivacaftor analogues, involves the following key transformation:[7][8][9]
General Synthesis Scheme:
Caption: General synthetic scheme for Ivacaftor-d18.
The synthesis of the deuterated intermediates would require the use of deuterated starting materials and reagents. For instance, the synthesis of a d9-tert-butylphenol intermediate, a key component for one of the main fragments, has been described utilizing d9-tert-butanol in a Friedel–Crafts alkylation or a more cost-effective route involving the in-situ generation and capture of a quinone methide intermediate with a deuterated Grignard reagent (CD₃MgI).[9]
Experimental Protocols: Quantification of Ivacaftor using Ivacaftor-d18
Ivacaftor-d18 is crucial for the accurate quantification of Ivacaftor and its metabolites in pharmacokinetic and therapeutic drug monitoring studies. Below is a representative experimental protocol for the analysis of Ivacaftor in human plasma using LC-MS/MS with Ivacaftor-d18 as an internal standard. This protocol is a composite based on several published methods.[5][6][10][11][12]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solution. This solution consists of acetonitrile containing the internal standard, Ivacaftor-d18, at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 60% Mobile Phase A and 40% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 3 minutes.
-
Hold at 95% Mobile Phase B for 1 minute.
-
Return to initial conditions and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ivacaftor: Precursor ion (Q1) m/z 393.2 → Product ion (Q3) m/z 188.1
-
Ivacaftor-d18: Precursor ion (Q1) m/z 411.3 → Product ion (Q3) m/z 188.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Ivacaftor) to the internal standard (Ivacaftor-d18).
-
A calibration curve is constructed by plotting the peak area ratios of known concentrations of Ivacaftor standards versus their concentrations.
-
The concentration of Ivacaftor in the unknown samples is then determined from the calibration curve.
Signaling Pathway and Mechanism of Action of Ivacaftor
Ivacaftor's therapeutic effect is achieved by modulating the function of the CFTR protein, which is an ion channel on the surface of epithelial cells.[1][3][13] In individuals with certain CFTR mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but has a defective "gate," meaning it does not open frequently enough to allow for adequate chloride ion transport.[1]
Caption: Mechanism of action of Ivacaftor on the CFTR protein.
As depicted in the diagram, Ivacaftor binds directly to the defective CFTR protein.[13] This binding event increases the open probability of the channel, allowing chloride ions to flow out of the cell.[1] The resulting increase in chloride transport helps to restore the airway surface liquid layer, leading to improved hydration and clearance of mucus from the airways.[1]
Conclusion
Ivacaftor-d18 is an indispensable tool in the research and development of cystic fibrosis therapies. Its chemical and physical properties are nearly identical to its non-deuterated parent compound, Ivacaftor, making it an ideal internal standard for bioanalytical assays. The ability to accurately quantify Ivacaftor in biological samples is critical for understanding its pharmacokinetics, ensuring patient safety, and optimizing therapeutic regimens. The continued use of Ivacaftor-d18 will undoubtedly contribute to the advancement of treatments for cystic fibrosis.
References
- 1. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivacaftor | C24H28N2O3 | CID 16220172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2709986B1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]
- 8. WO2012158885A1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
